![molecular formula C23H19F3N2O4 B11166858 N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11166858.png)
N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic organic compound that features a complex structure combining an indole moiety, a trifluoromethoxyphenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Trifluoromethoxyphenoxy Group: This step can be achieved through nucleophilic aromatic substitution, where the trifluoromethoxy group is introduced to the phenoxy ring.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the indole, trifluoromethoxyphenoxy, and furan moieties using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the trifluoromethoxyphenoxy group could enhance its binding affinity and specificity. The furan ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- N-[2-(1H-indol-3-yl)ethyl]benzamide
- 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is unique due to the presence of the trifluoromethoxyphenoxy group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H19F3N2O4 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19F3N2O4/c24-23(25,26)32-17-7-5-16(6-8-17)30-14-18-9-10-21(31-18)22(29)27-12-11-15-13-28-20-4-2-1-3-19(15)20/h1-10,13,28H,11-12,14H2,(H,27,29) |
InChI Key |
VMJWREAXMXAMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[3-(benzylsulfonyl)propanoyl]amino}benzoate](/img/structure/B11166781.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11166786.png)
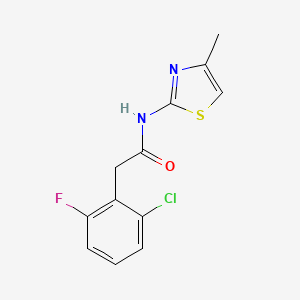
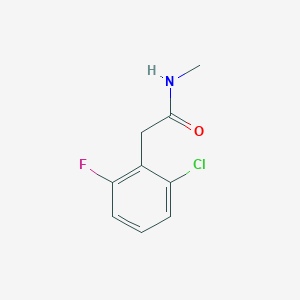
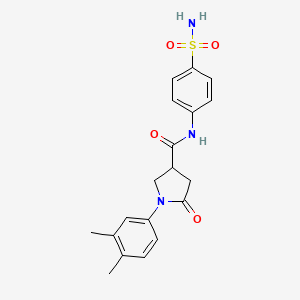
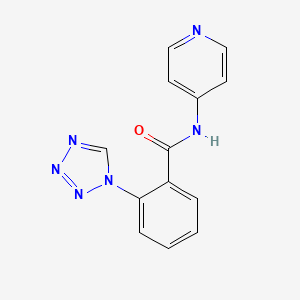
![2-[3-(4-Methoxyphenyl)propanamido]benzamide](/img/structure/B11166829.png)
![3-(4-chlorophenyl)-4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B11166850.png)
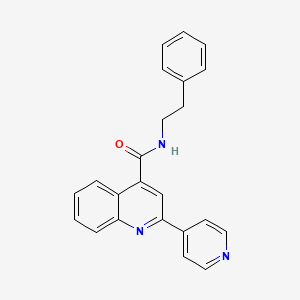
![1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166859.png)
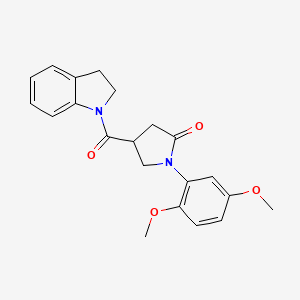
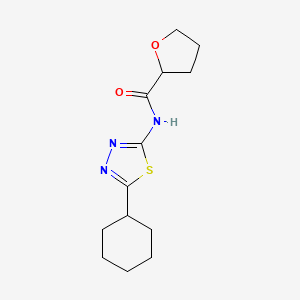
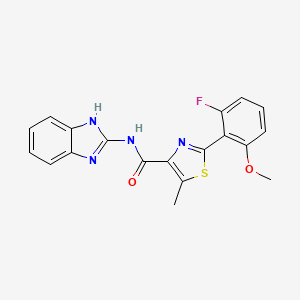
![4-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166878.png)
